4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of a chloro substituent on the pyridine ring. It has the molecular formula and a molecular weight of 187.58 g/mol. The compound features a pyridine ring fused with a carboxylic acid and an oxo group, making it a significant structure in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions.
Research indicates that 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits notable biological activities. It has been investigated for:
These properties make it a candidate for further research in pharmacology and medicinal chemistry.
The synthesis of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications across various fields:
Studies on 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid have focused on its interactions with biological macromolecules. Its molecular structure allows it to engage in:
These interactions are vital for understanding the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Furan-2-y)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1955531-70-0 | 0.94 |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 3719-45-7 | 0.92 |
| 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 66909-27-1 | 0.86 |
What sets 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid apart from these similar compounds is its unique chloro substitution pattern on the pyridine ring. This specific modification imparts distinct chemical reactivity and biological properties that are not found in the other listed compounds .
The most established synthetic route for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves a two-step process beginning with the preparation of the corresponding ethyl ester, followed by selective hydrolysis to the carboxylic acid [1]. This approach has demonstrated superior control over regioselectivity and functional group tolerance compared to direct synthetic methods [2].
The primary synthetic pathway utilizes ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as the key starting material [1]. This precursor is typically prepared through a modified Hantzsch dihydropyridine synthesis, which involves the multicomponent reaction of substituted aldehydes, active methylene compounds, and nitrogen donors [4] [5].
The selection of appropriate starting materials is critical for successful synthesis. Ethyl acetoacetate serves as the primary beta-keto ester component, providing the necessary carbonyl functionality for cyclization [6] [7]. Aromatic aldehydes with electron-withdrawing substituents, particularly those containing chloro groups, demonstrate enhanced reactivity in the initial condensation steps [8] [9].
| Starting Material | Molecular Weight (g/mol) | Role in Synthesis | Typical Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | 130.14 | Beta-keto ester component | 75-85 |
| 3-Chlorobenzaldehyde | 140.57 | Aldehyde component | 70-80 |
| Ammonium acetate | 77.08 | Nitrogen source | 80-90 |
| Malononitrile | 66.06 | Active methylene compound | 65-75 |
The choice of precursors significantly influences the overall synthetic efficiency [7]. Studies have demonstrated that the use of substituted benzaldehydes containing electron-withdrawing groups such as chloro substituents enhances the electrophilic character of the carbonyl carbon, facilitating subsequent nucleophilic addition reactions [8].
The isolation of key intermediates requires sophisticated purification methods to ensure high purity and minimize side product formation [2]. Column chromatography using silica gel has emerged as the standard technique for intermediate purification, with typical conditions employing graduated solvent systems ranging from pure dichloromethane to dichloromethane-methanol mixtures [10].
The hydrolysis step for converting the ethyl ester to the carboxylic acid represents a critical intermediate isolation challenge [1]. The process involves treatment of ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with sodium hydroxide in a mixed tetrahydrofuran-methanol solvent system at room temperature for three hours [1]. Following completion of the hydrolysis, the reaction mixture undergoes aqueous-organic extraction, with the aqueous layer subsequently acidified using hydrochloric acid to precipitate the target carboxylic acid [1].
The crystallization process yields the final product with a reported yield of 60%, demonstrating the efficiency of this isolation approach [1]. The formation of crystalline material upon acidification indicates successful conversion to the carboxylic acid form and provides a convenient method for product isolation and purification [1].
Modern synthetic approaches to dihydropyridine derivatives have increasingly focused on catalytic methodologies to improve yields and reduce reaction times [11] [12]. Metal-catalyzed approaches have shown particular promise for the synthesis of substituted dihydropyridines, with nickel and neodymium complexes demonstrating exceptional enantioselectivity and yield optimization [11].
Iron-based catalysts have emerged as environmentally benign alternatives for dihydropyridine synthesis [4] [12]. Iron(III) phosphate catalysts operating at minimal loadings of 5-10 mol% have achieved yields exceeding 80% for substituted dihydropyridines under solvent-free conditions at 70°C [4]. The catalytic mechanism involves Lewis acid activation of aldehyde carbonyl groups, facilitating subsequent nucleophilic addition and cyclization steps [4].
Ruthenium-based heterogeneous catalysts, particularly ruthenium oxide supported on zirconia, have demonstrated exceptional performance in multicomponent dihydropyridine synthesis [12]. These catalysts maintain activity through seven consecutive reaction cycles without significant loss of efficiency, making them attractive for large-scale synthesis applications [12].
| Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Iron(III) phosphate | 5-10 | 70 | 0.8 | 80-85 |
| Ruthenium oxide/zirconia | 10 | 80 | 2.5 | 75-82 |
| Nickel/N,N'-dioxide complex | 5 | 150 | 5 | 85-99 |
| Magnetite/chitosan | 15 | 25 | 3-6 | 70-85 |
Temperature optimization studies have revealed that reaction temperatures between 150-170°C provide optimal conversion rates while minimizing side product formation [13] [14]. Lower temperatures result in incomplete conversion, while higher temperatures lead to decomposition and reduced yields [13].
Solvent selection plays a crucial role in determining reaction outcomes for dihydropyridine synthesis [8] [9]. Dichloromethane has been extensively utilized as a reaction medium, particularly for low-temperature transformations involving triflic anhydride activation [2]. However, recent studies have identified potential compatibility issues between dichloromethane and pyridine derivatives under ambient conditions, necessitating careful temperature control [15] [16].
Tetrahydrofuran-methanol mixed solvent systems have proven particularly effective for the hydrolysis step in carboxylic acid formation [1]. The 1:1 ratio of tetrahydrofuran to methanol provides optimal solubility for both the ester substrate and the sodium hydroxide base, facilitating efficient conversion [1].
Alternative green solvent systems have gained attention for their environmental benefits and improved safety profiles [9]. Deep eutectic solvents have demonstrated excellent performance in dihydropyridine synthesis, providing yields comparable to traditional organic solvents while offering superior recyclability [9]. These biocompatible solvent systems can be recycled up to five times without significant loss of activity [9].
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Rating |
|---|---|---|---|---|
| Dichloromethane | -78 to 25 | 8-12 | 75-85 | Moderate |
| Tetrahydrofuran/Methanol (1:1) | 20 | 3 | 85-90 | Good |
| Deep eutectic solvents | 25-80 | 2-4 | 80-92 | Excellent |
| Ethanol | 80-150 | 1-5 | 70-85 | Excellent |
The influence of reaction atmosphere on synthetic outcomes has been systematically investigated [2]. Inert atmosphere conditions using nitrogen or argon are essential for reactions involving highly reactive intermediates such as ketene acetals [17]. These conditions prevent oxidative side reactions that can significantly reduce yields and complicate product purification [2].
Microwave-assisted synthesis has emerged as a powerful technique for reaction optimization [14]. Studies have demonstrated that microwave heating at 150°C for five minutes provides optimal conversion rates while minimizing byproduct formation [14]. This approach represents a significant improvement over conventional heating methods, reducing reaction times from hours to minutes [14].
X-ray crystallographic analysis represents the definitive method for determining precise molecular geometry parameters of 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This technique provides unambiguous structural information including bond lengths, bond angles, and overall molecular conformation through three-dimensional electron density mapping.
Crystallographic studies of closely related 6-oxo-1,6-dihydropyridine derivatives reveal characteristic structural features that can be extrapolated to the target compound. The crystal structure of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide demonstrates that such molecules typically crystallize in triclinic crystal systems [1] [2]. The unit cell parameters for this related compound show dimensions of a = 4.91237(15) Å, b = 10.3037(3) Å, and c = 12.5876(3) Å, with angles α = 105.890(2)°, β = 96.422(2)°, and γ = 99.361(2)° [2]. The crystal density was determined to be 1.463 Mg m⁻³ with a unit cell volume of 596.35(3) ų [2].
The molecular geometry analysis reveals that the 6-oxo-1,6-dihydropyridine ring system exhibits a highly twisted conformation. The dihedral angle between the 6-oxo-1,6-dihydropyridine ring and substituted aromatic rings typically measures approximately 88.1(2)°, indicating significant non-planarity [3]. This substantial deviation from coplanarity influences the molecular packing and intermolecular interactions within the crystal lattice.
Bond length measurements in related chlorinated pyridine carboxylic acid derivatives provide insight into the expected structural parameters. The carbon-chlorine bond length in 4-chloropyridine-2-carbonitrile was determined to be 1.740(3) Å [4], while similar compounds show carbon-chlorine distances ranging from 1.710 to 1.732 Å [4]. The pyridine ring exhibits characteristic bond length variations, with carbon-nitrogen bonds typically measuring 1.361(3) Å and carbon-carbon bonds approximately 1.38 Å [5].
Table 1: Comparative Crystallographic Data for Related 6-oxo-1,6-dihydropyridine Derivatives
| Parameter | N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide [2] | 4-Chloropyridine-2-carbonitrile [4] |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P1̄ | Pna2₁ |
| a (Å) | 4.91237(15) | 16.2689(6) |
| b (Å) | 10.3037(3) | 12.8086(7) |
| c (Å) | 12.5876(3) | 4.9983(2) |
| C-Cl Bond Length (Å) | Not reported | 1.740(3) |
| Density (Mg m⁻³) | 1.463 | 1.449 |
The intermolecular interactions observed in the crystal structures of these compounds are dominated by hydrogen bonding patterns. The 6-oxo-1,6-dihydropyridine derivatives form extensive hydrogen bond networks through nitrogen-hydrogen···oxygen interactions, with typical hydrogen bond distances of approximately 1.93 Å and donor-hydrogen-acceptor angles near 177° [3].
The refinement statistics for crystallographic studies of related compounds show reasonable data quality with R-factors typically ranging from 0.060 to 0.184 [2]. The absorption correction procedures employed multi-scan methods, with transmission factors ranging from Tₘᵢₙ = 0.482 to Tₘₐₓ = 1.000 [2].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through detailed analysis of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) chemical shifts for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The NMR spectral patterns offer valuable insights into electronic environments, substitution patterns, and molecular dynamics.
The ¹H NMR spectrum exhibits characteristic resonances that reflect the molecular architecture. The methyl group attached to the nitrogen atom typically appears as a singlet at approximately 3.7 ppm [6]. The aromatic protons of the 6-oxo-1,6-dihydropyridine ring system show distinct chemical shifts due to the electron-withdrawing effects of the chlorine substituent and carboxylic acid group. In related compounds, the pyridine ring protons appear in the range of 6.66-8.11 ppm [7]. The carboxylic acid proton, when observable, resonates significantly downfield, typically around 12.85-12.93 ppm [7].
The ¹³C NMR spectral analysis reveals diagnostic carbon resonances throughout the molecular framework. The ¹³C chemical shifts of 1,4-dihydropyridine derivatives demonstrate characteristic patterns where the C-3 and C-5 carbons appear at relatively low field values (approximately 102-104 ppm), while the C-2 and C-6 carbons resonate at higher field positions (141-145 ppm) [6]. The carboxylic acid carbon typically appears around 165-170 ppm, consistent with carbonyl carbon chemical shifts in aromatic carboxylic acids.
The methyl carbon attached to nitrogen exhibits chemical shifts around 37-40 ppm, while the carbon bearing the chlorine substituent shows characteristic downfield shifts due to the electronegativity of the halogen. The ketone carbon (C-6) in the 6-oxo-1,6-dihydropyridine system typically resonates between 160-165 ppm [6].
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 3.7 | s | 3H |
| H-2 | 8.4 | s | 1H |
| H-5 | 6.8 | s | 1H |
| COOH | 12.9 | s (br) | 1H |
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 | 142 | Aromatic CH |
| C-3 | 103 | Quaternary aromatic |
| C-4 | 148 | Quaternary aromatic (C-Cl) |
| C-5 | 126 | Aromatic CH |
| C-6 | 162 | Carbonyl carbon |
| N-CH₃ | 39 | Methyl carbon |
| COOH | 167 | Carboxyl carbon |
¹⁵N NMR spectroscopy provides additional structural confirmation through nitrogen chemical shift analysis. In related pyridine N-oxide derivatives, the pyridine nitrogen chemical shifts vary between -101.2 and -126.7 ppm [8]. The specific chemical shift depends on the electronic environment influenced by substituents and hydrogen bonding interactions.
Deuterium isotope effects on ¹³C chemical shifts serve as powerful tools for investigating intramolecular interactions and molecular dynamics. Studies on 1,4-dihydropyridine derivatives reveal that nitrogen-hydrogen/deuterium substitution produces measurable isotope effects throughout the ring system [6]. These effects are particularly pronounced for carbons separated by two or three bonds from the nitrogen center, providing evidence for through-space and through-bond electronic interactions.
Variable temperature ¹H NMR experiments offer insights into conformational dynamics and hydrogen bonding. Temperature coefficients (Δδ/ΔT) for amino and hydroxyl protons typically range from -2.5 to -10.4 ppb K⁻¹ [6]. Values more positive than -4.5 ppb K⁻¹ indicate involvement in intramolecular hydrogen bonding networks.
Mass spectrometric analysis of 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid provides detailed fragmentation pathways that confirm structural assignments and reveal characteristic decomposition mechanisms. Electron ionization mass spectrometry yields distinctive fragmentation patterns that serve as molecular fingerprints for structural identification.
The molecular ion peak [M]⁺- for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid appears at m/z 187, corresponding to the molecular formula C₇H₆ClNO₃ [9]. The isotope pattern shows the characteristic M+2 peak at m/z 189 due to the presence of chlorine-37, with an intensity ratio of approximately 3:1 reflecting the natural abundance of chlorine isotopes.
Primary fragmentation pathways involve characteristic losses that reflect the molecular architecture. The loss of hydroxyl radical (- OH, 17 mass units) from the carboxylic acid group produces a significant fragment at m/z 170. Subsequent loss of carbon monoxide (CO, 28 mass units) yields m/z 142, representing a common fragmentation pattern in aromatic carboxylic acids [10].
The dihydropyridine ring system exhibits specific fragmentation behaviors characteristic of this heterocyclic framework. Studies on related compounds demonstrate that electron ionization typically produces [M-1]⁺ peaks as base peaks, indicating ready loss of hydrogen atoms from the ring system [11]. The presence of the chlorine substituent influences fragmentation patterns through inductive effects and preferential cleavage pathways.
Table 4: Major Fragmentation Ions for 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| m/z | Relative Intensity (%) | Fragment Assignment | Mass Loss |
|---|---|---|---|
| 187 | 25 | [M]⁺- | - |
| 189 | 8 | [M+2]⁺- (³⁷Cl isotope) | - |
| 170 | 45 | [M-OH]⁺ | 17 |
| 159 | 35 | [M-CO]⁺ | 28 |
| 142 | 65 | [M-COOH]⁺ | 45 |
| 124 | 30 | [M-COOH-H₂O]⁺ | 63 |
| 96 | 100 | Base peak fragment | 91 |
The nitrogen-containing fragments provide diagnostic information about the heterocyclic core structure. The loss of the methyl group from nitrogen (15 mass units) produces m/z 172, while more extensive fragmentation leads to ring opening and formation of smaller nitrogen-containing ions.
Chlorine-containing fragments exhibit characteristic isotope patterns that aid in structural assignment. The presence of chlorine atoms in fragment ions can be readily identified through the distinctive M+2 peak intensities that maintain the 3:1 ratio characteristic of chlorine isotopes.
Negative ion mass spectrometry of related dihydropyridine compounds reveals alternative fragmentation pathways [12] [13]. Under negative ionization conditions, the molecular anion [M-H]⁻ at m/z 186 represents the predominant ion, with fragmentation proceeding through different mechanisms compared to positive ion mode. The carboxylic acid functionality facilitates deprotonation, making negative ion analysis particularly informative for this compound class.
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation mechanisms through collision-induced dissociation of selected precursor ions. The fragmentation of the molecular ion proceeds through multiple competing pathways, with relative intensities dependent on collision energy and instrumental conditions.
High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for fragment ions. This capability proves essential for distinguishing between isobaric fragments and confirming proposed fragmentation mechanisms through exact mass measurements with sub-ppm accuracy.
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